

In-Depth Technical Guide: Ethyl 3-nitrocinnamate

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Compound of Interest

Compound Name: Ethyl 3-nitrocinnamate

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Abstract

This technical guide provides a comprehensive overview of **ethyl 3-nitrocinnamate**, a cinnamic acid derivative with potential applications in scientific research and drug discovery. This document consolidates essential chemical and physical data, spectroscopic information, and a potential synthetic approach. While the biological activities of many cinnamic acid derivatives are well-documented, specific pharmacological data for **ethyl 3-nitrocinnamate** remains an area ripe for further investigation. This guide aims to serve as a foundational resource for researchers exploring the properties and applications of this compound.

Chemical Identity and Properties

Ethyl 3-nitrocinnamate is an organic compound characterized by a cinnamate backbone with a nitro group substituted at the meta position of the phenyl ring.

Identifier	Value	Reference
CAS Number	5396-71-4	[1] [2]
IUPAC Name	ethyl (E)-3-(3-nitrophenyl)prop-2-enoate	[1]

Synonyms:

- Ethyl m-nitrocinnamate
- 3-(3-Nitrophenyl)propenoic acid, ethyl ester
- Ethyl trans-3-nitrocinnamate

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ NO ₄	[2]
Molecular Weight	221.21 g/mol	[3]
Appearance	Light yellow to orange crystalline solid	
Melting Point	74-76 °C	[4]
Boiling Point	347 °C	
Solubility	Soluble in organic solvents such as ethanol, acetone, and ethyl acetate; sparingly soluble in water.	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **ethyl 3-nitrocinnamate** is not readily available in the reviewed literature, a common method for synthesizing cinnamic acid esters is the Claisen-Schmidt condensation followed by esterification, or a one-pot reaction such as the Horner-Wadsworth-Emmons reaction. A closely related synthesis for ethyl α -acetyl-3-nitrocinnamate is described below, which can be adapted.

Potential Synthetic Protocol (Adapted from a related synthesis)

Reaction: Knoevenagel condensation of 3-nitrobenzaldehyde with a suitable active methylene compound like ethyl acetoacetate, followed by decarboxylation. A more direct route would be

the Wittig or Horner-Wadsworth-Emmons reaction of 3-nitrobenzaldehyde with an appropriate phosphorus ylide or phosphonate ester.

Example adapted from the synthesis of Ethyl α -Acetyl-3-nitrocinnamate:

A reaction mixture of m-nitrobenzaldehyde (1.0 mole), triethyl phosphonoacetate (1.0 mole), and a base such as sodium ethoxide in a suitable solvent like ethanol would be stirred at room temperature or under reflux. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product with an organic solvent. The crude product would then be purified by column chromatography or recrystallization.[5]

Purification and Characterization

Purification of the synthesized **ethyl 3-nitrocinnamate** can be achieved through recrystallization from a suitable solvent system, such as ethanol/water, or by silica gel column chromatography.

The identity and purity of the compound can be confirmed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for structural elucidation.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Spectroscopic Data

Technique	Key Data Points	Reference
^1H NMR	Data available from SpectraBase.	[1]
^{13}C NMR	Data available from SpectraBase.	[1]
IR Spectroscopy	Data available from NIST Chemistry WebBook and SpectraBase.	[3][4]
Mass Spectrometry	m/z Top Peak: 176; 2nd Highest: 102; 3rd Highest: 193.	[1]

Biological Activity and Potential Applications in Drug Discovery

The biological activities of cinnamic acid and its derivatives are of significant interest to the scientific community, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. However, specific and detailed studies on the pharmacological effects of **ethyl 3-nitrocinnamate** are limited in the publicly available literature.

Given the known bioactivities of related compounds, **ethyl 3-nitrocinnamate** presents as a candidate for further investigation in various therapeutic areas. The presence of the nitro group and the cinnamate scaffold suggests potential for a range of biological interactions that warrant exploration.

Areas for Future Research:

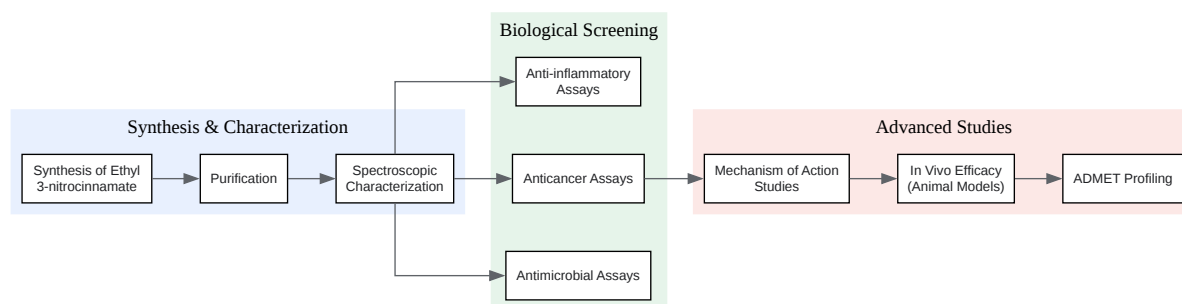
- **Antimicrobial Activity:** Screening against a panel of pathogenic bacteria and fungi.
- **Anticancer Activity:** Evaluation of cytotoxicity against various cancer cell lines and investigation of the underlying mechanism of action.
- **Anti-inflammatory Activity:** Assessment of its ability to modulate inflammatory pathways.

- Enzyme Inhibition: Investigating its potential as an inhibitor for specific enzymes relevant to disease pathways.

Experimental Workflows and Logical Relationships

Due to the limited availability of specific experimental studies on the biological effects of **ethyl 3-nitrocinnamate**, a generalized workflow for its investigation is proposed.

General Workflow for Biological Screening



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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of **ethyl 3-nitrocinnamate**.

This logical diagram illustrates the progression from the initial synthesis and confirmation of the compound's identity to a tiered biological screening process. Promising results from initial in vitro assays would then justify more in-depth studies to elucidate the mechanism of action and evaluate in vivo efficacy and safety profiles, which are critical steps in the drug development pipeline.

Conclusion

Ethyl 3-nitrocinnamate is a readily characterizable cinnamic acid derivative. While its specific biological activities are not yet extensively documented, the known pharmacological profiles of related compounds suggest that it is a molecule of interest for further research, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. This guide provides a foundational platform of chemical and physical data to facilitate and encourage such future investigations.

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